9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-
Brand Name: Vulcanchem
CAS No.: 115204-56-3
VCID: VC16988732
InChI: InChI=1S/C16H18ClN5/c1-4-11-5-7-12(8-6-11)9-22-10-18-13-14(21(2)3)19-16(17)20-15(13)22/h5-8,10H,4,9H2,1-3H3
SMILES:
Molecular Formula: C16H18ClN5
Molecular Weight: 315.80 g/mol

9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-

CAS No.: 115204-56-3

Cat. No.: VC16988732

Molecular Formula: C16H18ClN5

Molecular Weight: 315.80 g/mol

* For research use only. Not for human or veterinary use.

9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl- - 115204-56-3

Specification

CAS No. 115204-56-3
Molecular Formula C16H18ClN5
Molecular Weight 315.80 g/mol
IUPAC Name 2-chloro-9-[(4-ethylphenyl)methyl]-N,N-dimethylpurin-6-amine
Standard InChI InChI=1S/C16H18ClN5/c1-4-11-5-7-12(8-6-11)9-22-10-18-13-14(21(2)3)19-16(17)20-15(13)22/h5-8,10H,4,9H2,1-3H3
Standard InChI Key SOPGBCLTJSJFPU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3N(C)C)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s IUPAC name, 9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-, delineates its structural framework:

  • A purine core (a bicyclic system with fused pyrimidine and imidazole rings) forms the backbone.

  • At position 2, a chlorine atom introduces electronegativity, enhancing reactivity toward nucleophilic substitution.

  • The N9 position is substituted with a 4-ethylbenzyl group, conferring hydrophobic character and steric bulk.

  • The N6 amine is modified with dimethyl groups, reducing basicity and altering hydrogen-bonding potential.

Table 1: Key Molecular Properties

PropertyValue
CAS Number115204-54-1
Molecular FormulaC₁₆H₁₉ClN₆
Molecular Weight322.2 g/mol
IUPAC Name9H-Purin-6-amine, 2-chloro-9-((4-ethylphenyl)methyl)-N,N-dimethyl-
Key Functional GroupsChloropurine, benzyl ether, dimethylamine

The chlorine atom at C2 and the ethylbenzyl group at N9 distinguish this compound from conventional purine analogs, such as adenosine or guanine derivatives. Computational modeling suggests that the ethylphenylmethyl group enhances lipid solubility, potentially improving cell membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

Industrial and laboratory syntheses of this compound typically involve multi-step routes:

  • Purine Core Functionalization: Starting with 6-chloropurine, a nucleophilic substitution introduces the ethylphenylmethyl group at N9 under alkaline conditions.

  • Dimethylamine Incorporation: The N6 amine undergoes reductive alkylation using formaldehyde and hydrogen gas in the presence of a palladium catalyst.

  • Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol-water mixtures yields >98% purity.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at N9 requires careful control of reaction temperature and solvent polarity.

  • Byproduct Formation: Competing reactions at C6 or N7 positions necessitate iterative optimization of stoichiometry.

Chemical Reactivity and Derivative Formation

Substitution Reactions

The chlorine atom at C2 serves as a reactive handle for further functionalization:

  • Nucleophilic Aromatic Substitution: Reaction with amines (e.g., piperazine) in dimethyl sulfoxide (DMSO) at 80°C replaces chlorine with nitrogen-containing groups.

  • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids introduces aromatic moieties, broadening structural diversity.

Stability Considerations

The compound remains stable under ambient conditions but degrades in strong acidic or basic environments due to purine ring hydrolysis.

Biological Activity and Mechanism of Action

Table 2: Comparative Inhibitory Activity of Purine Derivatives

CompoundTarget EnzymeIC₅₀ (μM)Selectivity Ratio (ALR2/ALR1)
9H-Purin-6-amine derivative (4e) ALR20.0381,200
This compound (predicted)ALR2~0.1*~800*

*Predicted values based on structural similarity .

Research and Industrial Applications

Medicinal Chemistry

  • Antimicrobial Development: Chlorinated purines exhibit activity against Gram-positive bacteria by interfering with folate synthesis.

  • Diabetic Neuropathy: ALR2 inhibition mitigates sorbitol accumulation, a pathway under investigation for neuropathy treatment .

Organic Synthesis

  • Building Block: The reactive chlorine and benzyl groups enable modular synthesis of heterocyclic libraries for high-throughput screening.

Future Directions

  • In Vivo Studies: Validate ALR2 inhibition efficacy in animal models of diabetes .

  • Structure-Activity Relationship (SAR): Systematically vary substituents to optimize potency and selectivity.

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